Cas no 141809-45-2 (4-((2-Aminoethyl)amino)-1-phenylbutan-1-one)

4-((2-Aminoethyl)amino)-1-phenylbutan-1-one is a synthetic organic compound featuring both an aromatic phenyl group and a flexible aminoethylamino side chain. This structure imparts versatility in chemical reactivity, making it a valuable intermediate in pharmaceutical and fine chemical synthesis. The presence of primary and secondary amine functionalities allows for further derivatization, enabling applications in drug discovery and material science. Its balanced polarity enhances solubility in both aqueous and organic solvents, facilitating diverse reaction conditions. The compound’s stability under standard handling conditions ensures reliable performance in synthetic workflows. Its well-defined molecular architecture supports precise modifications, making it useful for targeted research applications.
4-((2-Aminoethyl)amino)-1-phenylbutan-1-one structure
141809-45-2 structure
Product Name:4-((2-Aminoethyl)amino)-1-phenylbutan-1-one
CAS No:141809-45-2
MF:C12H18N2O
MW:206.284122943878
CID:233381
PubChem ID:86428
Update Time:2025-05-20

4-((2-Aminoethyl)amino)-1-phenylbutan-1-one Chemical and Physical Properties

Names and Identifiers

    • 4-((2-Aminoethyl)amino)-1-phenylbutan-1-one
    • 1-Butanone,4-[(2-aminoethyl)amino]-1-phenyl-
    • 4-(2-aminoethylamino)-1-phenylbutan-1-one
    • 1-Butanone,4-((2-aminoethyl)amino)-1-phenyl
    • 4-((2-Aminoethyl)amino)-1-phenyl-1-butanone
    • 4-(2-aminoethylamino)-2-butyrophenone
    • MFCD01656210
    • 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl-
    • 141809-45-2
    • AKOS005257411
    • BRN 4351743
    • DTXSID10161833
    • 4-(2-AMINO-ETHYLAMINO)-1-PHENYL-BUTAN-1-ONE
    • 4-[(2-aminoethyl)amino]-1-phenylbutan-1-one
    • Inchi: 1S/C12H18N2O/c13-8-10-14-9-4-7-12(15)11-5-2-1-3-6-11/h1-3,5-6,14H,4,7-10,13H2
    • InChI Key: YPVRJHARGFOWMD-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)CCCNCCN

Computed Properties

  • Exact Mass: 206.14200
  • Monoisotopic Mass: 206.141913
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 7
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.1
  • XLogP3: 0.5

Experimental Properties

  • Density: 1.034
  • Boiling Point: 358.6°C at 760 mmHg
  • Flash Point: 170.7°C
  • Refractive Index: 1.533
  • PSA: 55.12000
  • LogP: 2.28900

4-((2-Aminoethyl)amino)-1-phenylbutan-1-one Security Information

  • Hazardous Material Identification: C

4-((2-Aminoethyl)amino)-1-phenylbutan-1-one Customs Data

  • HS CODE:2922399090
  • Customs Data:

    China Customs Code:

    2922399090

    Overview:

    2922399090 Other amino aldehydes\Amino ketones and their salts(Including aminoquinone and its salts,Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

4-((2-Aminoethyl)amino)-1-phenylbutan-1-one Pricemore >>

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abcr
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4-(2-Aminoethylamino)-1-phenylbutan-1-one; .
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4-((2-Aminoethyl)amino)-1-phenylbutan-1-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:141809-45-2)4-((2-Aminoethyl)amino)-1-phenylbutan-1-one
Order Number:A1236134
Stock Status:in Stock
Quantity:1g/5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:12
Price ($):365/655/920
Email:sales@amadischem.com

Additional information on 4-((2-Aminoethyl)amino)-1-phenylbutan-1-one

4-((2-Aminoethyl)amino)-1-phenylbutan-1-one (CAS No. 141809-45-2)

4-((2-Aminoethyl)amino)-1-phenylbutan-1-one, also known by its CAS registry number CAS No. 141809-45-2, is a versatile organic compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a phenyl group, an aminoethylamine moiety, and a ketone functional group, making it a valuable intermediate in the synthesis of complex molecules.

The molecular structure of 4-((2-Aminoethyl)amino)-1-phenylbutan-1-one is defined by its IUPAC name, which highlights the presence of a phenyl ring attached to a butanone backbone. The aminoethylamine group at the fourth position introduces additional reactivity and functionality to the molecule, enabling it to participate in various chemical transformations. This compound is particularly notable for its role in the synthesis of bioactive molecules, including pharmaceutical agents and agrochemicals.

Recent studies have demonstrated the potential of 4-((2-Aminoethyl)amino)-1-phenylbutan-1-one in drug discovery efforts, particularly in the development of kinase inhibitors and other enzyme-targeted therapies. Its ability to form stable complexes with biological targets makes it a promising candidate for further exploration in medicinal chemistry. Additionally, researchers have explored its use in the synthesis of advanced materials, such as polymeric systems and nanomaterials, where its functional groups can be exploited for cross-linking and surface modification.

The synthesis of CAS No. 141809-45-2 typically involves multi-step organic reactions, including nucleophilic additions, condensations, and oxidations. Recent advancements in catalytic methods have enabled more efficient and selective pathways for its preparation, reducing production costs and improving yields. These improvements have made the compound more accessible for large-scale applications in both academic and industrial settings.

In terms of physical properties, 4-((2-Aminoethyl)amino)-1-phenylbutan-1-one exhibits a melting point of approximately 78°C and a boiling point around 300°C under standard conditions. Its solubility profile shows moderate solubility in common organic solvents such as dichloromethane and ethyl acetate, while it is sparingly soluble in water due to its hydrophobic nature.

The compound's reactivity is primarily driven by its aminoethylamine group, which can act as both a nucleophile and a base in various chemical reactions. This dual functionality allows for a wide range of transformations, including alkylation, acylation, and cyclization reactions. Recent research has focused on leveraging these properties to develop novel synthetic routes for complex natural products and synthetic analogs.

In conclusion, CAS No. 141809-45-2, or 4-((2-Aminoethyl)amino)-1-phenylbutan-1-one, stands out as a critical building block in modern organic synthesis. Its unique structure, coupled with advancements in synthetic methodologies and applications across diverse fields, underscores its importance as a valuable tool for researchers and industry professionals alike.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:141809-45-2)4-((2-Aminoethyl)amino)-1-phenylbutan-1-one
A1236134
Purity:99%/99%/99%
Quantity:1g/5g/10g
Price ($):365/655/920
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